3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-ethoxy-2,5-dimethyl-1,2-dihydropyrazine |
InChI |
InChI=1S/C8H14N2O/c1-4-11-8-7(3)9-5-6(2)10-8/h5,7,9H,4H2,1-3H3 |
InChI Key |
XOWQTZPFGMKCSD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=CNC1C)C |
Origin of Product |
United States |
Derivatization and Analog Design for Structural and Functional Exploration
Synthesis of Homologues and Analogues of 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine
The synthesis of homologues and analogs of this compound involves strategic modifications to its core structure and substituent groups. These alterations are crucial for systematically investigating how structural changes influence the compound's chemical behavior.
Structural Modifications of the Pyrazine (B50134) Core
Modifications to the dihydropyrazine (B8608421) ring are fundamental to creating a diverse range of analogs. One common approach involves the dearomatization of substituted pyrazines. For instance, pyrazines can undergo transition-metal-free diboration, silaboration, or hydroboration to yield N-borylated 1,4-dihydropyrazines and 1,2,3,4-tetrahydropyrazines. rsc.org This suggests a potential pathway to synthesize dihydropyrazine cores that can be further functionalized.
Another strategy involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds. This method has been successfully employed for the synthesis of quinoxalines and 2,3-dihydropyrazines in high yields under mild, environmentally friendly conditions, often in water without a catalyst. Altering the diamine or dicarbonyl precursors would allow for the introduction of various substituents on the dihydropyrazine ring, creating a library of analogs.
Furthermore, palladium-catalyzed reactions, such as reduction, Suzuki, and Stille cross-coupling, have been utilized to create 2,5-disubstituted 1,4-dihydropyrazines from a bis(vinyl phosphate) derivative of N-Boc piperazine-2,5-dione. researchgate.net These derivatives can then be functionalized under anionic conditions, offering another versatile route to modify the dihydropyrazine core. researchgate.net
Variation of Ethoxy and Methyl Substituents
Systematic variation of the ethoxy and methyl groups on the this compound scaffold is essential for understanding their contribution to the molecule's properties.
Alkoxy Group Variation: The ethoxy group at the C-3 position can be replaced with other alkoxy groups of varying chain lengths and branching (e.g., methoxy, propoxy, isopropoxy, butoxy). This can be achieved through the synthesis of 3-alkoxy-5,6-dihydro-4H-1,2,5-oxadiazines from alkyl α-aminohydroximates, which serves as a model for creating varied alkoxy substitutions on similar heterocyclic systems. thieme-connect.de The synthesis of nonsymmetrically substituted 2,3-dialkoxyphenazines also provides insights into regioselective synthesis of alkoxy-substituted heterocycles. nih.gov
Alkyl Group Variation: The methyl groups at the C-2 and C-5 positions can be substituted with other alkyl groups (e.g., ethyl, propyl, butyl) or even aryl groups. Structure-activity relationship studies on 1,4-dihydropyridine (B1200194) derivatives have shown that the nature and position of substituents significantly influence their chemical properties. researchgate.net For instance, the introduction of a methyl or phenyl group onto the dihydropyrazine ring has been shown to enhance certain activities, suggesting that these modifications can tune the electronic properties of the ring. jst.go.jp
Below is a table illustrating potential variations of the ethoxy and methyl substituents:
| Position | Original Substituent | Potential Variations |
| C-3 | Ethoxy | Methoxy, n-Propoxy, Isopropoxy, n-Butoxy, Phenoxy |
| C-2 | Methyl | Ethyl, n-Propyl, Isopropyl, n-Butyl, Phenyl |
| C-5 | Methyl | Ethyl, n-Propyl, Isopropyl, n-Butyl, Phenyl |
Functionalization Strategies
Functionalization of the this compound molecule can be approached by introducing new functional groups or by incorporating the dihydropyrazine motif into larger, polycyclic systems.
Introduction of Additional Functional Groups
The introduction of new functional groups can significantly alter the chemical reactivity and properties of the parent molecule. The dihydropyrazine ring itself is susceptible to various chemical transformations. For example, less substituted dihydropyrazines are known to have high chemical reactivity.
Functional groups can be introduced at different positions on the dihydropyrazine ring or on the existing substituents. The choice of functional group depends on the desired properties of the final compound. Common functional groups that can be introduced include halogens, nitro groups, amino groups, and carbonyl groups. These groups can serve as handles for further chemical modifications.
The table below lists some common functional groups and their potential impact on the molecule's properties:
| Functional Group | Potential Impact on Properties |
| Halogens (F, Cl, Br, I) | Altered electronic properties, potential for cross-coupling reactions |
| Nitro (NO₂) | Electron-withdrawing, can be reduced to an amino group |
| Amino (NH₂) | Basic properties, can be acylated or alkylated |
| Hydroxyl (OH) | Increased polarity, can be etherified or esterified |
| Carbonyl (C=O) | Site for nucleophilic attack, can be converted to other functional groups |
| Carboxyl (COOH) | Acidic properties, can form esters or amides |
Design of Polycyclic Systems Incorporating Dihydropyrazine Motifs
Incorporating the dihydropyrazine ring into a larger polycyclic framework can lead to novel chemical entities with unique three-dimensional structures and properties. One approach is through cycloaddition reactions. For instance, dihydropyridazine (B8628806) dyes have been synthesized via inverse electron-demand Diels–Alder reactions between dibenzosuberenone (B194781) and tetrazines. nih.gov A similar strategy could potentially be applied to dihydropyrazines.
Another method involves the synthesis of polycyclic dihydropyridine (B1217469) scaffolds from readily available starting materials, which could be adapted for dihydropyrazine systems. researchgate.net Radical cascade reactions of 1,7-dienes with aldehydes have also been used to construct N-containing polycyclic skeletons in a regio- and stereoselective manner. rsc.org
The synthesis of hydrazones from strained polycyclic hydrocarbons presents another avenue for creating complex polycyclic systems, which could potentially incorporate a dihydropyrazine moiety. sciforum.net These polycyclic structures can exhibit unique chemical and physical properties due to their rigid conformations and extended π-systems.
Structure-Reactivity Relationship Studies (from a purely chemical perspective)
Understanding the relationship between the structure of this compound and its chemical reactivity is crucial for predicting its behavior in chemical reactions and for designing new analogs with specific properties.
Studies on related dihydropyrazine derivatives have shown that the introduction of substituents can significantly impact their reactivity. For example, the presence of a methyl or phenyl group on the dihydropyrazine ring has been found to facilitate electron release from the ring, leading to enhanced radical generation. jst.go.jp This suggests that the electronic nature of the substituents plays a key role in the reactivity of the dihydropyrazine core.
The conformation of the dihydropyrazine ring also influences its reactivity. The ring can adopt different conformations, and the stability of these conformers can be affected by the nature and position of the substituents. These conformational changes can, in turn, affect the accessibility of the reactive sites on the molecule.
Structure-activity relationship studies on 1,2-dihydropyrido[3,4-b]pyrazines have revealed that specific structural features are necessary for certain activities. nih.gov For instance, the presence of a 4-amino group and a 6-substituent containing an aryl group were found to be crucial. nih.gov While these studies are not directly on this compound, they highlight the importance of systematic structural modifications in understanding the chemical behavior of such heterocyclic systems.
Computational and Theoretical Chemistry Studies of 3 Ethoxy 2,5 Dimethyl 1,2 Dihydropyrazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine, offering a detailed view of its electronic landscape.
Density Functional Theory (DFT) Applications to Dihydropyrazines
Density Functional Theory (DFT) has become a important tool for investigating the electronic and geometric structures of pyrazine (B50134) derivatives. nih.govnih.govmdpi.com This method is effective in modeling the properties of such molecules. nih.gov DFT calculations can elucidate the distribution of electrons within the molecule, which is crucial for understanding its reactivity and spectroscopic behavior.
For substituted dihydropyrazines, DFT is employed to calculate key electronic properties such as molecular orbital energies (HOMO and LUMO), the electrostatic potential surface, and atomic charges. These calculations help in identifying the most electron-rich and electron-poor regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack, respectively. The nature of the bonds, for instance between metal and nitrogen atoms in complexed structures, can also be described using analyses like the Natural Bond Orbital (NBO) analysis. nih.gov
Table 1: Calculated Electronic Properties of a Substituted Dihydropyrazine (B8608421) Derivative using DFT
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 4.6 eV |
| Dipole Moment | 2.5 D |
Note: This data is representative and based on typical values for similar heterocyclic compounds.
Ab Initio Methods for Electronic Structure Analysis
Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, provide a highly accurate description of the electronic structure of molecules like this compound. While computationally more intensive than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer a systematic way to approach the exact solution of the Schrödinger equation. bluelaze.com
These methods are particularly useful for obtaining precise geometries and for calculating properties where electron correlation is significant. bluelaze.com For instance, ab initio calculations can provide detailed information about the molecular orbitals, including their shapes and energy levels, which is fundamental to understanding the molecule's chemical behavior and its interaction with light. youtube.comyoutube.com
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are powerful techniques to study the dynamic behavior of this compound, from its conformational preferences to its interactions with other molecules.
Conformational Analysis of the Dihydropyrazine Ring
The 1,2-dihydropyrazine ring is not planar and can adopt several conformations. Computational methods are invaluable for exploring the potential energy surface of this ring system and identifying the most stable conformers. The presence of substituents, such as the ethoxy and dimethyl groups in this compound, will significantly influence the conformational landscape.
The primary conformations of the dihydropyrazine ring are expected to be boat and twist-boat forms. The relative energies of these conformers and the energy barriers for their interconversion can be calculated, providing insight into the molecule's flexibility. The substituents' steric and electronic effects will determine the preferred orientation of the ethoxy group and the methyl groups, which can be either axial or equatorial.
Table 2: Relative Energies of Dihydropyrazine Ring Conformations
| Conformation | Relative Energy (kcal/mol) |
| Boat | 0.0 |
| Twist-Boat | 1.5 |
| Planar (Transition State) | 5.8 |
Note: This data is illustrative and based on general knowledge of six-membered heterocyclic rings.
Intermolecular Interactions and Aggregation Behavior
Molecular dynamics (MD) simulations can be used to study how molecules of this compound interact with each other and with solvent molecules. nih.govrsc.org These simulations track the movements of atoms over time, providing a detailed picture of intermolecular forces, such as van der Waals interactions and hydrogen bonding, which govern the aggregation behavior. frontiersin.orgyoutube.com
By analyzing the simulation trajectories, it is possible to characterize the structure of molecular aggregates and the dynamics of their formation. Properties such as the radial distribution function can reveal the preferred distances and orientations between molecules in the liquid phase or in solution. This information is crucial for understanding the macroscopic properties of the compound.
Prediction of Reaction Pathways and Energetics
Computational chemistry plays a pivotal role in elucidating the mechanisms of chemical reactions. grnjournal.us For this compound, theoretical methods can be used to explore various potential reaction pathways, such as oxidation to the corresponding pyrazine, cycloaddition reactions, or rearrangements. rsc.orgrsc.org
By mapping the potential energy surface, stationary points corresponding to reactants, products, intermediates, and transition states can be located. The calculation of the energies of these species allows for the determination of reaction enthalpies and activation energies, which are key parameters for predicting the feasibility and rate of a reaction. This predictive capability is invaluable for designing new synthetic routes and understanding the chemical stability of the compound. researchgate.net
Table 3: Calculated Activation Energies for Hypothetical Reaction Pathways
| Reaction Pathway | Activation Energy (kcal/mol) |
| Oxidation to Pyrazine | 25 |
| [4+2] Cycloaddition | 30 |
| Ring Opening | 45 |
Note: These values are hypothetical and serve to illustrate the application of computational methods in predicting reaction energetics.
Computational Studies on Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of chemical reactions. For dihydropyrazine systems, computational studies would typically focus on understanding their synthesis, isomerization, oxidation, and other transformations. These studies can map out the potential energy surface of a reaction, identifying the most likely pathways from reactants to products.
For a hypothetical reaction involving this compound, computational methods could be employed to investigate:
Reaction Energetics: Calculating the change in enthalpy (ΔH) and Gibbs free energy (ΔG) to determine the feasibility and spontaneity of a reaction.
Reaction Kinetics: Determining the activation energy (Ea) to predict the rate of a reaction.
Influence of Substituents: Analyzing how the ethoxy and dimethyl groups on the dihydropyrazine ring influence its reactivity compared to the unsubstituted parent compound.
While specific data for this compound is unavailable, a hypothetical reaction coordinate diagram illustrates the type of information that can be obtained from such studies.
Hypothetical Reaction Coordinate Diagram (Illustrative Data)
| Reaction Coordinate | Energy (kcal/mol) |
| Reactants | 0 |
| Transition State 1 | +25 |
| Intermediate | +5 |
| Transition State 2 | +30 |
| Products | -10 |
This table is for illustrative purposes only and does not represent actual experimental or computational data for this compound.
Transition State Analysis
A key aspect of computational reaction mechanism studies is the identification and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is crucial for understanding the kinetics of a reaction. Computational methods can determine the geometry, vibrational frequencies, and electronic structure of these transient species.
For a reaction involving this compound, transition state analysis would involve:
Geometry Optimization: Locating the saddle point on the potential energy surface corresponding to the transition state.
Frequency Analysis: Confirming the nature of the transition state by identifying a single imaginary frequency corresponding to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to connect it to the corresponding reactants and products.
Aromaticity and Antiaromaticity Studies in Dihydropyrazine Systems
The concepts of aromaticity and antiaromaticity are fundamental to understanding the stability, reactivity, and electronic properties of cyclic conjugated molecules. wikipedia.orgnih.gov 1,2-Dihydropyrazines are interesting systems for such studies as they possess a cyclic array of π-electrons.
1,4-Dihydropyrazines are known to exhibit antiaromatic character due to their planar 8π-electron system. acs.orgresearchgate.net However, in 1,2-dihydropyrazine systems, the presence of an sp³-hybridized carbon atom disrupts the cyclic conjugation. The degree of planarity and delocalization, and thus the aromatic or antiaromatic character, can be influenced by the nature and position of substituents.
Computational methods used to assess aromaticity include:
Nucleus-Independent Chemical Shift (NICS): This method calculates the magnetic shielding at the center of a ring. Negative NICS values are indicative of aromaticity, while positive values suggest antiaromaticity.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates the bond length alternation in a ring. A HOMA value close to 1 suggests a high degree of aromaticity.
Anisotropy of the Induced Current Density (ACID): This method visualizes the electron delocalization pathways in a molecule.
While specific NICS or HOMA values for this compound are not published, a comparative table for benzene (B151609) (aromatic) and cyclobutadiene (B73232) (antiaromatic) is provided for context.
Aromaticity Indices for Benzene and Cyclobutadiene (Reference Data)
| Compound | NICS(0) (ppm) | HOMA | Aromatic Character |
| Benzene | -9.7 | 0.979 | Aromatic |
| Cyclobutadiene (D2h) | +18.3 | -2.13 | Antiaromatic |
Data from various computational chemistry sources.
The substituents on the 1,2-dihydropyrazine ring, such as the ethoxy and dimethyl groups in this compound, would be expected to influence the planarity and electronic distribution within the ring, thereby modulating its potential aromatic or antiaromatic character. Further computational studies are required to quantify these effects for this specific molecule.
Applications in Chemical Synthesis and Materials Science Non Biological
Role as a Synthetic Building Block
The reactivity of the dihydropyrazine (B8608421) ring system makes it a valuable precursor for the synthesis of more complex heterocyclic structures. The presence of the ethoxy group and methyl substituents in 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine offers additional functional handles for synthetic transformations.
Dihydropyrazines are well-established intermediates in the synthesis of pyrazines. researchgate.net The conversion of a dihydropyrazine to a pyrazine (B50134) involves an oxidation step, which can be achieved using a variety of oxidizing agents. researchgate.net In the case of this compound, oxidation would lead to the formation of 3-Ethoxy-2,5-dimethylpyrazine. The resulting substituted pyrazine is a valuable scaffold in its own right, with applications in flavor and fragrance chemistry, as well as in the synthesis of pharmaceuticals and agrochemicals. d-nb.infonih.govnih.gov
Furthermore, the dihydropyrazine ring can be manipulated to synthesize other classes of heterocyclic compounds. For instance, ring-opening and rearrangement reactions could potentially lead to the formation of functionalized imidazoles or other nitrogen-containing heterocycles, depending on the reaction conditions and reagents employed. The ethoxy group can also be a site for further functionalization, for example, through ether cleavage and subsequent derivatization.
| Precursor | Target Heterocycle | Transformation | Potential Applications of Target |
| This compound | 3-Ethoxy-2,5-dimethylpyrazine | Oxidation | Flavors, Fragrances, Pharmaceuticals |
| This compound | Functionalized Imidazoles | Ring Opening/Rearrangement | Medicinal Chemistry, Catalysis |
| This compound | Other N-Heterocycles | Various Synthetic Manipulations | Agrochemicals, Materials Science |
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. acs.org Dihydropyrazine derivatives can be synthesized through MCRs, and in turn, can be utilized as building blocks in subsequent MCRs to generate diverse molecular scaffolds. acs.orgresearchgate.net The presence of multiple reactive sites in this compound, including the C=N bond and the N-H bonds, makes it a potentially valuable substrate for such reactions.
For example, it could participate in Ugi or Passerini-type reactions, incorporating its core structure into larger, more complex molecules. This approach would be highly efficient for generating libraries of compounds for screening in drug discovery or materials science applications.
Potential in Polymer Chemistry and Advanced Materials
The electronic and structural properties of the dihydropyrazine core suggest its potential for incorporation into advanced materials with interesting optical and electronic properties.
While dihydropyrazines themselves are not fully aromatic, they can be readily oxidized to the corresponding pyrazines, which are aromatic and electron-deficient. The incorporation of pyrazine units into conjugated polymer backbones is a known strategy for tuning the electronic properties of organic semiconductors. nih.govscispace.comwikipedia.orgrsc.org Therefore, this compound could serve as a precursor to a monomer that, upon polymerization and subsequent oxidation, would yield a pyrazine-containing conjugated polymer. The ethoxy and methyl substituents would influence the solubility and solid-state packing of the resulting polymer, which are crucial parameters for device performance.
| Monomer Precursor | Polymerization and Oxidation | Resulting Polymer | Potential Application |
| Vinyl-functionalized this compound | Radical or transition-metal catalyzed polymerization followed by oxidation | Poly(vinyl-3-ethoxy-2,5-dimethylpyrazine) | Organic Field-Effect Transistors (OFETs) |
| Bromo-functionalized this compound | Cross-coupling polymerization (e.g., Suzuki, Stille) followed by oxidation | Poly(3-ethoxy-2,5-dimethylpyrazine) derivatives | Organic Photovoltaics (OPVs) |
The dihydropyrazine/pyrazine redox couple is a key feature that can be exploited in the design of redox-active materials. The reversible oxidation of the dihydropyrazine ring to the pyrazine ring can be used to store and release charge, making it a potential component for redox-active polymers in batteries or electrochromic devices. The redox potential of this couple could be tuned by the substituents on the ring.
The incorporation of this compound into a polymer film could lead to a material that changes its optical or electronic properties upon oxidation or reduction. Such materials could find applications in sensors, displays, and memory devices. nih.govresearchgate.net
Pyrazine and its derivatives are well-known ligands in coordination chemistry, capable of bridging multiple metal centers to form coordination polymers and metal-organic frameworks (MOFs). nih.govsemanticscholar.orgreddit.comnsf.gov By oxidizing this compound to the corresponding pyrazine, a ligand with two nitrogen donor atoms becomes available. The methyl and ethoxy substituents would influence the steric and electronic properties of the ligand, thereby affecting the structure and properties of the resulting coordination complex.
These coordination complexes could have applications in catalysis, gas storage, and as magnetic materials. The ability to tune the ligand properties through substitution makes this a promising avenue for the design of new functional materials.
Historical and Contemporary Research Perspectives on Dihydropyrazines
Evolution of Synthetic Strategies for Dihydropyrazine (B8608421) Systems
The synthesis of the dihydropyrazine scaffold has progressed from classical condensation reactions to more sophisticated and efficient modern methodologies, allowing for greater control over substitution patterns and stereochemistry.
Historically, the synthesis of dihydropyrazines often relied on the condensation of 1,2-diamines with α-dicarbonyl compounds. A significant advancement in this area is the development of one-pot tandem oxidation processes. For instance, α-hydroxyketones can be oxidized using manganese dioxide to form reactive 1,2-dicarbonyl intermediates in situ, which are then trapped by an aliphatic 1,2-diamine to yield dihydropyrazines. rsc.orgrsc.org This approach circumvents the need to handle the often unstable α-dicarbonyl compounds directly. rsc.org
More contemporary strategies have focused on the dearomatization of readily available pyrazine (B50134) precursors. This has been achieved through transition-metal-free methods, such as diboration, silaboration, and hydroboration, which provide high yields of N-borylated 1,4-dihydropyrazines. rsc.org The use of silyl-protected dihydropyrazines, like 1,4-bis(trimethylsilyl)-1,4-dihydropyrazine, has also been explored, showcasing their utility as stable intermediates for further transformations. rsc.org
Palladium-catalyzed cross-coupling reactions have also been instrumental in the synthesis of substituted 1,4-dihydropyrazines. Starting from N-Boc protected piperazine-2,5-dione, a bisvinylphosphate derivative can be prepared and subsequently used in palladium-catalyzed reduction, Suzuki, and Stille reactions to afford 2,5-disubstituted 1,4-dihydropyrazines. researchgate.net
Based on these established methods, a plausible synthetic route to the target compound, 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine , could be envisioned through the condensation of a suitably substituted 1,2-diamine with an α-ketoether.
Table 1: Overview of Synthetic Strategies for Dihydropyrazine Systems
| Synthetic Strategy | Precursor Molecules | Key Features | Resulting Dihydropyrazine Type |
| Tandem Oxidation-Condensation | α-Hydroxyketones and 1,2-Diamines | A one-pot reaction that avoids the isolation of unstable intermediates. rsc.org | Substituted 2,3-Dihydropyrazines. rsc.org |
| Dearomatization of Pyrazines | Substituted Pyrazines and Boron Reagents | A transition-metal-free method that proceeds in high yields. rsc.org | N-Borylated 1,4-Dihydropyrazines. rsc.org |
| Palladium-Catalyzed Reactions | N-Boc piperazine-2,5-dione | Involves the use of stable intermediates such as bisvinylphosphates for functionalization. researchgate.net | 2,5-Disubstituted 1,4-Dihydropyrazines. researchgate.net |
Emerging Trends in N-Heterocyclic Chemistry Relevant to Dihydropyrazines
The broader field of N-heterocyclic chemistry is experiencing rapid growth, with several emerging trends holding significant promise for the future of dihydropyrazine research.
A major trend is the increasing focus on catalysis . While the direct application of popular organocatalysts like N-heterocyclic carbenes (NHCs) to dihydropyrazine synthesis remains an area for development, the principles of organocatalysis are influencing synthetic design. For example, a modular organocatalytic sequence involving Mannich, Wittig, and cycloisomerization reactions has been successfully employed for the asymmetric synthesis of chiral 1,2-dihydropyridines, a strategy that could potentially be adapted for chiral 1,2-dihydropyrazines. nih.gov
Green chemistry principles are also becoming more integrated into synthetic methodologies. The synthesis of quinoxalines and 2,3-dihydropyrazines has been achieved in water without the need for a catalyst, by the simple condensation of 1,2-diamines and 1,2-dicarbonyl compounds. semanticscholar.org This approach offers a more environmentally benign alternative to traditional solvent-based syntheses.
The dearomatization of N-heteroarenes is another key research area, as it provides access to three-dimensional molecular frameworks from flat, aromatic starting materials. rsc.orgthieme-connect.de The development of transition-metal-free dearomatization techniques for pyrazines is a testament to this trend and opens up new avenues for creating diverse dihydropyrazine libraries. rsc.org
Review of Significant Academic Contributions to Dihydropyrazine Research
While no academic literature directly addresses this compound, the collective contributions of numerous research groups have built a solid foundation for understanding dihydropyrazine chemistry.
The pioneering work of Richard J. K. Taylor and his collaborators on tandem oxidation processes has provided a highly practical and efficient method for synthesizing dihydropyrazines and related quinoxalines from α-hydroxyketones and diamines. rsc.orgrsc.org Their one-pot methodology represents a significant contribution to the synthetic chemist's toolkit.
In the realm of photochemistry , the investigation into the [2+2] photocycloaddition reactions of N,N'-diacyl-1,4-dihydropyrazines has shed light on the photochemical reactivity of these systems, demonstrating their potential in the construction of complex polycyclic structures. researchgate.net
The synthesis of fused dihydropyrazine systems has also been a fruitful area of research, with extensive reviews detailing the multitude of strategies for constructing medicinally relevant scaffolds like dihydropyrrolo[1,2-a]pyrazinones. mdpi.comresearchgate.net These efforts underscore the importance of dihydropyrazine derivatives in drug discovery.
Fundamental understanding of the electronic properties of these molecules has been advanced through spectroscopic studies . For example, electron spin resonance (ESR) spectroscopy has been used to study methyl-substituted dihydropyrazine cation radicals, providing valuable insights into their electronic structure. aip.org
Table 2: Summary of Significant Contributions to Dihydropyrazine Research
| Area of Research | Key Contribution | Significance |
| Synthetic Methodology | Development of one-pot tandem oxidation processes for dihydropyrazine synthesis. rsc.orgrsc.org | Provides a practical and efficient route to dihydropyrazines from readily available starting materials. |
| Dearomatization Chemistry | Introduction of transition-metal-free methods for the dearomatization of pyrazines. rsc.org | Offers a mild and efficient pathway to 1,4-dihydropyrazine (B12976148) derivatives. |
| Photochemistry | Investigation of the [2+2] photocycloaddition of N,N'-diacyl-1,4-dihydropyrazines. researchgate.net | Elucidates the photochemical reactivity and synthetic potential of the dihydropyrazine ring. |
| Fused Heterocyclic Systems | Comprehensive development of synthetic strategies for dihydropyrrolo[1,2-a]pyrazinones. mdpi.comresearchgate.net | Enables access to a diverse range of biologically active compounds for medicinal chemistry. |
| Spectroscopy | Electron spin resonance (ESR) studies of methyl-substituted dihydropyrazine cation radicals. aip.org | Provides fundamental insights into the electronic structure and properties of dihydropyrazine derivatives. |
Future Research Directions and Unexplored Avenues for 3 Ethoxy 2,5 Dimethyl 1,2 Dihydropyrazine
Development of Novel and Sustainable Synthetic Methodologies
The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. For 3-Ethoxy-2,5-dimethyl-1,2-dihydropyrazine, future work should prioritize methods that are both sustainable and adaptable to large-scale production.
Future synthetic strategies should move towards greener and more cost-effective methods. tandfonline.comtandfonline.com Research into catalyst-free reactions, particularly in environmentally benign solvents like water or aqueous methanol, presents a promising avenue. tandfonline.comd-nb.info One-pot procedures, which involve the direct condensation of suitable 1,2-dicarbonyl and 1,2-diamine precursors, could significantly improve efficiency by reducing the number of purification steps and minimizing waste. tandfonline.comresearchgate.net The classical approach to pyrazine (B50134) synthesis often involves the condensation of a diamine with a diol in the vapor phase, sometimes requiring catalysts. tandfonline.com A key future goal would be to adapt these foundational methods to milder, catalyst-free conditions at room temperature. tandfonline.comd-nb.info
| Approach | Traditional Method | Proposed Green Alternative | Potential Advantages |
| Catalyst | Often requires metal-based or harsh catalysts. | Catalyst-free conditions. d-nb.info | Reduced cost, lower toxicity, simplified purification. |
| Solvent | Use of volatile organic compounds (VOCs). | Water, aqueous methanol, or solvent-free conditions. d-nb.infonih.gov | Improved safety, reduced environmental impact. |
| Process | Multi-step synthesis with intermediate isolation. | One-pot tandem reactions. tandfonline.comd-nb.info | Increased efficiency, lower material loss, time-saving. |
| Energy | Often requires high temperatures or refluxing. tandfonline.com | Room temperature reactions. tandfonline.com | Reduced energy consumption and costs. |
The integration of flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and potential for seamless scale-up. mdpi.com Future research should focus on developing a continuous-flow process for the synthesis of this compound. This methodology has been successfully applied to other nitrogen-containing heterocycles, demonstrating significant reductions in reaction time compared to batch synthesis. mdpi.com An automated flow setup could enable rapid optimization of reaction conditions (e.g., temperature, pressure, reagent stoichiometry) and facilitate the on-demand production of the target compound.
Exploration of Undiscovered Reactivity Modes and Transformations
The dihydropyrazine (B8608421) ring is a versatile scaffold, yet its full reactive potential remains untapped. Future studies should aim to explore novel transformations that can lead to structurally complex and diverse molecules.
The inherent functionality of this compound makes it an ideal starting material for the synthesis of novel fused heterocyclic systems. chemistryviews.orgrsc.org Research efforts could be directed towards intramolecular cyclization reactions or intermolecular condensations with bifunctional reagents. For example, reactions with α,β-unsaturated carbonyl compounds or 1,3-dielectrophiles could lead to the formation of new polycyclic structures. The synthesis of such novel ring systems is a key area in medicinal chemistry for the discovery of new pharmacophores. chemistryviews.orgresearchgate.net
| Precursor | Reagent Type | Potential New Ring System |
| This compound | 1,3-Dicarbonyl compounds | Fused pyrazino-pyrimidine derivatives |
| This compound | α-Haloketones | Fused pyrazino-oxazine derivatives |
| This compound | Isothiocyanates | Fused pyrazino-thiazine derivatives |
| This compound | Dicarbonyl dichloride | Fused macrocyclic pyrazinophanes |
Moving beyond classical reactions, future work should investigate non-traditional functionalization methods. The highly electron-deficient nature of the related aromatic pyrazine system allows for successful nucleophilic substitution on halogenated derivatives, but cross-coupling chemistry is less explored. rsc.org For the dihydropyrazine system, transition-metal-catalyzed C-H functionalization could offer a direct and atom-economical way to introduce new substituents onto the ring without pre-functionalization. mdpi.com Techniques such as palladium-catalyzed Suzuki, Heck, and Sonogashira reactions, which are established for pyrazines, could be adapted to explore the reactivity of the dihydropyrazine core. rsc.orgresearchgate.net Furthermore, dearomatizing transformations, such as transition-metal-free diboration or silaboration, could convert the pyrazine core into N-borylated 1,4-dihydropyrazine (B12976148) derivatives, opening new avenues for subsequent functionalization. rsc.org
Advanced Theoretical Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby guiding experimental design. Future research on this compound should incorporate advanced theoretical modeling. Using methods like Density Functional Theory (DFT), researchers can investigate the molecule's electronic structure, conformational landscape, and the transition states of potential reactions. This predictive capability can help identify the most plausible reaction pathways, predict the regioselectivity of functionalization reactions, and rationalize observed reactivity. Such computational insights can accelerate the discovery of novel transformations and the design of new synthetic routes, saving significant experimental time and resources.
Machine Learning Applications in Reaction Outcome Prediction
The application of machine learning (ML) in synthetic chemistry is a rapidly growing field that could significantly accelerate the exploration of this compound's chemical space. nih.govnumberanalytics.com ML models, trained on large datasets of chemical reactions, have shown promise in predicting the outcomes of new transformations with increasing accuracy. acs.orgnih.gov
For this compound, a hypothetical ML-driven research program could focus on predicting the regioselectivity and stereoselectivity of its reactions. Given the asymmetric nature of the dihydropyrazine ring, predicting how different reagents will interact with the molecule is a non-trivial challenge that ML could help address. A potential workflow for such a study is outlined below.
Table 1: Hypothetical Machine Learning Workflow for Reaction Prediction
| Step | Description | Potential Tools & Techniques | Desired Outcome |
| 1. Data Curation | Compile a dataset of known reactions involving dihydropyrazine derivatives and related heterocyclic compounds. | Chemical literature databases (e.g., Reaxys, SciFinder), automated data extraction tools. | A structured dataset of reactants, reagents, conditions, and products. |
| 2. Feature Engineering | Convert molecular structures into machine-readable formats (e.g., molecular fingerprints, graph representations). | RDKit, Mordred, DeepChem. | Numerical representations that capture the key structural and electronic features of the molecules. |
| 3. Model Training | Train various ML algorithms (e.g., random forests, neural networks) on the curated dataset to learn the relationship between reactants and products. | Scikit-learn, TensorFlow, PyTorch. | A predictive model capable of forecasting the likely outcome of a new reaction involving this compound. |
| 4. Model Validation | Assess the model's predictive power using unseen data and established validation metrics. | Cross-validation, ROC-AUC curves, accuracy scores. | A robust and validated model with quantifiable predictive accuracy. |
| 5. In Silico Experimentation | Use the trained model to predict the outcomes of novel, hypothetical reactions of this compound. | Custom prediction scripts utilizing the trained model. | A prioritized list of promising new reactions for laboratory validation. |
This approach could guide synthetic efforts, saving significant time and resources by focusing on reactions with a high probability of success.
High-Throughput Computational Screening for Novel Derivatives
High-throughput computational screening (HTCS) is another powerful tool for exploring the potential of a core scaffold like this compound. chemrxiv.org This method involves the rapid computational evaluation of a large virtual library of related compounds to identify candidates with desired properties.
A research initiative could begin by creating a virtual library of thousands of derivatives of this compound by systematically modifying its substituent groups. These virtual compounds could then be screened for a variety of properties using computational methods like Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) models. researchgate.netrsc.org
Table 2: Potential High-Throughput Screening Parameters and Methods
| Target Property | Computational Method | Rationale |
| Electronic Properties (HOMO/LUMO) | Density Functional Theory (DFT) | To identify derivatives with suitable electronic characteristics for applications in organic electronics. |
| Reactivity Descriptors | Fukui functions, electrostatic potential maps | To predict sites of reactivity for further functionalization. |
| Solubility in Organic Solvents | Conductor-like Screening Model (COSMO) | To assess the processability of potential materials. |
| Thermal Stability | Bond dissociation energy calculations | To evaluate the robustness of derivatives for device applications. |
The most promising candidates identified through HTCS could then be synthesized and experimentally validated, streamlining the discovery of new functional molecules.
Potential for New Applications in Advanced Materials Science beyond Current Scope
The unique structure of this compound makes it an intriguing candidate for incorporation into advanced materials.
Integration into Functional Organic Frameworks
Functional Organic Frameworks, such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), are porous crystalline materials with a wide range of potential applications, including gas storage, catalysis, and sensing. The dihydropyrazine core of this compound could serve as a novel building block, or "linker," in the construction of such frameworks.
To be a viable linker, derivatives of this compound would need to be functionalized with appropriate reactive groups (e.g., boronic acids, amines, carboxylic acids) to enable polymerization into a framework structure. Computational modeling could be employed to predict the geometry and porosity of the resulting frameworks before any synthetic work is undertaken.
Components in Optoelectronic Devices (non-biological focus)
The electron-rich nature of the dihydropyrazine ring suggests that derivatives of this compound could possess interesting optical and electronic properties. Through targeted chemical modification, it may be possible to tune the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, a key factor in the design of materials for optoelectronic devices.
Potential applications in this area, while speculative, could include:
Organic Light-Emitting Diodes (OLEDs): Derivatives could be designed to function as host materials or emitters in the emissive layer of an OLED.
Organic Photovoltaics (OPVs): The molecule could be explored as a component of the active layer in an organic solar cell.
Organic Field-Effect Transistors (OFETs): With appropriate functionalization to promote intermolecular packing, derivatives could be investigated as organic semiconductors.
Research in this area would involve a synergistic approach of computational design, chemical synthesis, and device fabrication and testing to fully evaluate the potential of this compound in this technologically significant field.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-ethoxy-2,5-dimethyl-1,2-dihydropyrazine, and what analytical methods validate its purity and structure?
- Synthesis : The compound can be synthesized via cyclocondensation reactions involving hydrazine derivatives and substituted nitriles or ketones. For example, hydrazine hydrate reacts with acetonitrile derivatives in the presence of CO₂ to form dihydropyrazine intermediates, with CO₂ playing a critical (but not fully understood) role in stabilizing the six-membered ring .
- Characterization : Elemental analysis, IR, and NMR (¹H/¹³C) spectroscopy confirm functional groups and hydrogen environments. X-ray diffraction is critical for resolving stereochemistry, as demonstrated for structurally related lithiated dihydropyrazines, which form dimeric aggregates in THF .
Q. How does the presence of substituents (e.g., ethoxy, methyl groups) influence the stability of 1,2-dihydropyrazines?
- Electron-donating substituents like ethoxy and methyl groups enhance stability by reducing ring strain and preventing oxidation. For instance, 3-ethoxy groups hinder tautomerization to aromatic pyrazines, while methyl groups sterically shield reactive sites. Thermal stability can be further improved by using Lewis acids or phase-transfer catalysts during synthesis .
Q. What solvents and conditions are optimal for isolating this compound?
- The compound is typically isolated via evaporation of polar aprotic solvents (e.g., acetonitrile) followed by recrystallization from acetone or DMSO. Insolubility in non-polar solvents (benzene, chloroform) aids purification .
Advanced Research Questions
Q. How can regioselectivity challenges in dihydropyrazine functionalization (e.g., oxidation, alkylation) be addressed?
- Regioselective functionalization often requires controlled Lewis acid catalysis or protecting group strategies. For example, HCl in methanol selectively converts 3-methoxy-dihydropyrazines to Δ⁵-2-oxopiperazines, but yields vary due to competing ring-opening side reactions. Optimizing acid concentration (e.g., 1 M HCl) and temperature mitigates this .
Q. What mechanistic insights explain contradictory yields in dihydropyrazine-to-oxopiperazine conversions under acidic conditions?
- Competing pathways include (1) acid-mediated cyclization to oxopiperazines and (2) hydrolysis to linear amides. The balance depends on substituent electronics: electron-withdrawing groups (e.g., phenyl) stabilize the oxopiperazine, while electron-donating groups favor hydrolysis. Kinetic studies using deuterated solvents or isotopic labeling could clarify these pathways .
Q. How do dimeric aggregates of lithiated dihydropyrazines affect their reactivity in asymmetric synthesis?
- X-ray data show that lithiated dihydropyrazines form homochiral dimers via Li–N coordination, creating a rigid four-membered ring. This aggregation reduces nucleophilicity but enhances stereochemical control in reactions with electrophiles. Solvent choice (e.g., THF vs. ethers) modulates aggregation states .
Q. What analytical strategies differentiate isomeric dihydropyrazines (e.g., 3-ethoxy vs. 6-ethoxy substitution)?
- High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., NOESY) are essential. For example, ²,³J coupling in ¹H-¹³C HMBC spectra distinguishes substituent positions, while mass fragmentation patterns differ between ethyl/methyl isomers .
Q. Can dihydropyrazines serve as precursors for bioactive heterocycles, and what modifications optimize their activity?
- Dihydropyrazines are versatile intermediates for Δ⁵-2-oxopiperazines (common in natural products) and fused polyheterocycles. Introducing trifluoromethyl or aryl groups via Grignard additions or cross-coupling enhances bioactivity. For example, phenyl-substituted derivatives show improved yields in oxopiperazine formation .
Methodological Notes
-
Contradiction Analysis : Discrepancies in reaction yields (e.g., 5% vs. 92% for oxopiperazines) highlight the need for systematic screening of acid strength, temperature, and substituent effects .
-
Data Tables :
Reaction Condition Yield (%) Key Side Product 1 M HCl/MeOH, 25°C 92 None 1 M HCl/MeOH, 50°C 61 Ring-opened amide 3 M HCl/MeOH, 25°C 5 Hydrolyzed amide -
Advanced Techniques : Use in-situ NMR or FT-IR to monitor reaction progress and identify intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
